1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with two carboxylic acid ester groups attached at the 3 and 4 positions. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester typically involves the reaction of appropriate benzodiazepine precursors with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Wissenschaftliche Forschungsanwendungen
1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers study its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anxiolytic or anticonvulsant effects.
Industry: The compound is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester can be compared with other similar compounds, such as:
5-Acetyloxy-4,5-dihydro-4-methyl-1H-1,2-benzodiazepine-3,4-dicarboxylic acid diethyl ester: This compound has an additional acetoxy group, which may alter its chemical and biological properties.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This pyrrole derivative has a similar ester functionality but a different core structure, leading to different reactivity and applications
The uniqueness of this compound lies in its specific benzodiazepine core and ester groups, which confer distinct chemical and biological properties compared to other related compounds.
Eigenschaften
CAS-Nummer |
58106-61-9 |
---|---|
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
diethyl 1H-1,2-benzodiazepine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)11-9-10-7-5-6-8-12(10)16-17-13(11)15(19)21-4-2/h5-9,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
CNGDJDZLZJOPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NN=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.